molecular formula C18H16O4 B14529882 2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate CAS No. 62536-67-8

2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate

Cat. No.: B14529882
CAS No.: 62536-67-8
M. Wt: 296.3 g/mol
InChI Key: WXBYZOFUZLXVFA-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and phenyl acetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenyl)acryloyl]phenyl acetate
  • 2-[3-(3-Methoxyphenyl)acryloyl]phenyl acetate
  • 2-[3-(2-Hydroxyphenyl)acryloyl]phenyl acetate

Uniqueness

2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate is unique due to the presence of the methoxy group at the ortho position on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

62536-67-8

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

[2-[3-(2-methoxyphenyl)prop-2-enoyl]phenyl] acetate

InChI

InChI=1S/C18H16O4/c1-13(19)22-18-10-6-4-8-15(18)16(20)12-11-14-7-3-5-9-17(14)21-2/h3-12H,1-2H3

InChI Key

WXBYZOFUZLXVFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

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